molecular formula C10H8ClN3O B1467174 1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1496726-86-3

1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467174
CAS No.: 1496726-86-3
M. Wt: 221.64 g/mol
InChI Key: YIBPXGCOMMVGQQ-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to bind with enzymes such as cytochrome P450, which is involved in drug metabolism . The interaction with cytochrome P450 can lead to enzyme inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, this compound may interact with receptors and proteins involved in signal transduction pathways, influencing cellular responses.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to exhibit neuroprotective effects by reducing oxidative stress in neuronal cells . This compound may also impact the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular resilience to oxidative damage.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, triazole derivatives have been shown to inhibit the activity of enzymes like cytochrome P450 by binding to their active sites . This binding can lead to changes in enzyme conformation and function, ultimately affecting the metabolic pathways and gene expression profiles within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can maintain their stability under specific conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as neuroprotection and antioxidant activity . At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects observed in animal studies indicate that there is a dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of metabolites within the cell. Additionally, it may affect the activity of other enzymes and cofactors involved in metabolic processes, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. The subcellular distribution of this compound can impact its effectiveness in modulating cellular processes.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBPXGCOMMVGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
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1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
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1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.